L-Ala-NEt2.HCl
Description
L-Ala-NEt2.HCl (L-Alanine Diethylamide Hydrochloride) is a synthetic organic compound characterized by a diethylamide group attached to the α-carbon of L-alanine, with a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced water solubility due to the ionic nature of the hydrochloride salt. Its alanine backbone distinguishes it from classical nitrogen mustards (e.g., HN2), which lack amino acid moieties .
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(2S)-2-amino-N,N-diethylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
KRKCYESHILXJAQ-RGMNGODLSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C)N.Cl |
Canonical SMILES |
CCN(CC)C(=O)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ala-NEt2.HCl typically involves the reaction of L-alanine with diethylamine in the presence of a suitable activating agent, such as carbodiimides, to form the diethylamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained. The resulting diethylamide is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Ala-NEt2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
L-Ala-NEt2.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Ala-NEt2.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamide group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
L-Ala-NEt2.HCl belongs to a broader class of diethylamide derivatives and nitrogen-containing alkylating agents. Below is a comparative analysis with structurally related compounds:
Table 1: Key Properties of this compound and Analogues
| Compound | Core Structure | Functional Groups | Key Features |
|---|---|---|---|
| This compound | L-Alanine backbone | Diethylamide, HCl salt | Water-soluble, chiral center |
| HN2 (Nitrogen Mustard) | Methyl-bis(2-chloroethyl)amine | Bis(2-chloroethyl), methylamine | DNA alkylator, cytotoxic |
| Diethyl Parathion | Organophosphate | Diethyl, nitro-phenyl, thiophosphate | Acetylcholinesterase inhibitor |
| Chloramphenicol | Dichloroacetamide | Nitrobenzene, propanediol | Antibiotic (protein synthesis inhibitor) |
Key Observations :
Mechanistic Diversity: this compound lacks the electrophilic chloroethyl groups seen in HN2, a classical nitrogen mustard alkylator .
Solubility and Bioavailability: The hydrochloride salt in this compound enhances aqueous solubility compared to non-ionic analogs like HN2, which may require lipid-based formulations for delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
